2,3-Dicyclopropylazetidine
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Overview
Description
2,3-Dicyclopropylazetidine is a chemical compound with the molecular formula C₉H₁₅N It is a four-membered nitrogen-containing heterocycle, specifically an azetidine, with two cyclopropyl groups attached at the 2 and 3 positions
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2,3-Dicyclopropylazetidine are currently unknown. It’s worth noting that many compounds exert their effects by modulating key biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dicyclopropylazetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicyclopropylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
2,3-Dicyclopropylazetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with unique properties.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without cyclopropyl groups.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
2,3-Dimethylazetidine: Similar structure but with methyl groups instead of cyclopropyl groups.
Uniqueness: 2,3-Dicyclopropylazetidine is unique due to the presence of two cyclopropyl groups, which impart significant ring strain and unique reactivity compared to other azetidines. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
Properties
IUPAC Name |
2,3-dicyclopropylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXBKVKRUVLOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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